molecular formula C10H18ClNO2 B13503546 methyl octahydro-1H-indole-5-carboxylate hydrochloride

methyl octahydro-1H-indole-5-carboxylate hydrochloride

Cat. No.: B13503546
M. Wt: 219.71 g/mol
InChI Key: UAVGRQANHLBRSW-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-indole-5-carboxylate hydrochloride is a bicyclic compound featuring a fully saturated indole core (octahydro structure) esterified at the 5-position with a methyl group and formulated as a hydrochloride salt. The saturation of the indole ring confers unique conformational flexibility and altered electronic properties compared to aromatic indole derivatives.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-5-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9;/h7-9,11H,2-6H2,1H3;1H

InChI Key

UAVGRQANHLBRSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C(C1)CCN2.Cl

Origin of Product

United States

Preparation Methods

Esterification of Indole-5-carboxylic Acid

The initial step involves converting indole-5-carboxylic acid into methyl indole-5-carboxylate through esterification. This is typically achieved by treatment with methanol in the presence of acid catalysts or by using methylating agents under basic conditions.

  • Method A: Acid-Catalyzed Esterification

    Indole-5-carboxylic acid is refluxed with methanol and a catalytic amount of sulfuric acid or hydrochloric acid, promoting ester formation. The reaction proceeds until completion, followed by neutralization and extraction of the methyl ester.

  • Method B: Methylation with Methyl Iodide

    Methyl indole-5-carboxylate can be prepared by methylation of the indole-5-carboxylate anion using methyl iodide in the presence of strong bases like sodium hydride or potassium hydride in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Example Experimental Data:

    Yield Reaction Conditions Notes
    97% Methyl indole-5-carboxylate (5.0 g) in DMF, cooled in ice bath, sodium hydride (1.37 g) added, then methyl iodide (6.08 g) added, stirred 4 h at 0 °C, quenched with water, extracted with ethyl acetate High yield, mild conditions, workup involves extraction and solvent removal
    76% Suspension of sodium hydride in DMF at 0 °C, methyl indole-5-carboxylate (1.05 g) added, methyl iodide (1.70 g) added, warmed to 50 °C overnight, extracted with ethyl acetate, purified by silica gel chromatography Moderate yield, prolonged reaction time, purification required
    56% Sodium hydride (374 mg) added dropwise to methyl indole-6-carboxylate in DMF at 0 °C, methyl iodide (0.53 mL) added, stirred 8 h at room temperature, acidified, extracted, purified by column chromatography Lower yield, longer reaction time, similar procedure

    These methods indicate the importance of controlled temperature and stoichiometry to optimize yields and purity.

Hydrogenation to Octahydro Derivative

The octahydro-1H-indole ring is formed by hydrogenation of the aromatic indole system to saturate the ring. This step typically uses catalytic hydrogenation:

  • Catalysts: Palladium on carbon (Pd/C), Raney Nickel, or Platinum catalysts.
  • Conditions: Hydrogen gas under pressure (1–5 atm), solvents like ethanol or methanol, room temperature to mild heating.
  • Duration: Several hours depending on catalyst and substrate concentration.

This reduction converts the aromatic indole to the saturated octahydro-indole structure, preserving the ester functionality.

Formation of Hydrochloride Salt

The hydrochloride salt is prepared by treating the free base methyl octahydro-1H-indole-5-carboxylate with hydrochloric acid, usually in an organic solvent or aqueous medium, to enhance compound stability and solubility.

  • Typical procedure: Dissolve the free base in anhydrous ether or ethanol, bubble dry HCl gas or add concentrated HCl solution, precipitate the hydrochloride salt.
  • Isolation: Filtration, washing, and drying under vacuum.
Step Reagents/Conditions Yield Range Notes
Esterification (methylation) Sodium hydride or potassium hydride, methyl iodide, DMF or THF, 0–50 °C, 4–16 h 56–97% Temperature control critical; purification by chromatography often required
Hydrogenation Pd/C or Raney Ni catalyst, H2 gas (1–5 atm), ethanol/methanol, room temp to 50 °C Typically high Complete saturation of indole ring; mild conditions preserve ester group
Hydrochloride salt formation HCl gas or concentrated HCl in ether/ethanol Quantitative Enhances stability and handling
  • The methylation step is sensitive to base strength and solvent choice; sodium hydride in DMF is preferred for high conversion rates.
  • Hydrogenation must be carefully controlled to avoid over-reduction or ester hydrolysis.
  • The hydrochloride salt form improves the compound’s solubility and bioavailability, which is critical for pharmaceutical applications.
  • Spectroscopic analysis (NMR, IR, MS) confirms the structural integrity after each step.
  • Literature reports emphasize the importance of anhydrous conditions during methylation and salt formation to prevent side reactions.

The preparation of methyl octahydro-1H-indole-5-carboxylate hydrochloride involves a multi-step synthetic approach starting from indole-5-carboxylic acid. The key steps are esterification via methylation under basic conditions, catalytic hydrogenation to saturate the indole ring, and conversion to the hydrochloride salt. Optimizing reaction conditions such as temperature, base equivalents, and catalyst choice is critical for achieving high yields and purity. This compound's preparation is well-documented in peer-reviewed chemical literature and patents, reflecting its significance in medicinal chemistry and synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-indole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl octahydro-1H-indole-5-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octahydro-1H-indole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition or activation of specific enzymes or receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Saturation Melting Point (°C)
Methyl octahydro-1H-indole-5-carboxylate HCl C₁₀H₁₆NO₂·ClH ~229.67 (calculated) Octahydroindole, methyl ester Not reported
Methyl isoindoline-5-carboxylate HCl C₁₀H₁₁NO₂·ClH 213.66 Partially saturated isoindole Not reported
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ 191.18 Methoxy, aromatic indole 199–201
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 219.24 Methoxy, ethyl ester Not reported
Methyl 5-chloro-1H-indole-6-carboxylate C₁₀H₈ClNO₂ 223.63 Chloro, aromatic indole Not reported

Key Observations :

  • Saturation: The target compound’s octahydro structure distinguishes it from aromatic analogs, reducing ring planarity and increasing solubility in non-polar media.
  • Salt Form: As a hydrochloride, it exhibits higher aqueous solubility than non-ionic esters (e.g., ethyl 5-methoxyindole-2-carboxylate) .
  • Substituent Effects : Chloro and methoxy groups in analogs (e.g., methyl 5-chloro-1H-indole-6-carboxylate) introduce electron-withdrawing or donating effects, altering reactivity .

Biological Activity

Methyl octahydro-1H-indole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds, supported by relevant data and research findings.

PropertyDetails
CAS Number 195878-03-6
Molecular Formula C10H18ClNO2
Molecular Weight 219.70 g/mol
Purity ≥ 95%
Origin United States

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole nucleus present in the compound allows it to bind with high affinity to multiple biological sites, influencing various physiological processes.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.
  • Receptor Modulation : It can modulate receptor activity, impacting signaling pathways crucial for cellular function and homeostasis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit tumor cell proliferation.

Comparative Analysis

This compound can be compared to other indole derivatives known for their biological activities:

Compound NameBiological Activity
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateAntiviral activity against influenza A
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazidePotent antiviral activity against various RNA and DNA viruses

This comparison highlights the unique structural characteristics of this compound that contribute to its specific biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : One study assessed the compound's effect on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
  • Animal Models : Research involving animal models has suggested that the compound may reduce tumor size in xenograft studies, warranting further investigation into its pharmacokinetics and safety profile.

Q & A

What are the optimal synthetic routes and purification strategies for methyl octahydro-1H-indole-5-carboxylate hydrochloride?

Basic Research Question
The synthesis typically involves cyclization of a substituted hydrazine with a ketone or aldehyde under acidic conditions, followed by esterification and hydrochlorination. For purification, recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is recommended. Analytical validation via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., confirming the absence of unreacted intermediates) is critical .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Basic Research Question
Combine 1H^1H- and 13C^{13}C-NMR to assign proton environments and confirm the indole backbone. X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. For example, SHELX programs can model disorder in the octahydro ring system, provided high-resolution data (e.g., <1.0 Å) is available .

What advanced strategies address crystallographic refinement challenges for this compound, particularly with twinned or low-resolution data?

Advanced Research Question
For twinned data, employ SHELXD for structure solution and SHELXL for refinement using the TWIN/BASF commands. For low-resolution data (<2.0 Å), incorporate restraints on bond lengths/angles derived from analogous indole structures. Cross-validation with spectroscopic data (e.g., IR for functional groups) reduces model bias .

How should researchers resolve contradictions between spectroscopic data and computational modeling results?

Advanced Research Question
Discrepancies (e.g., 1H^1H-NMR shifts vs. DFT-predicted values) may arise from solvent effects or conformational flexibility. Perform variable-temperature NMR to assess dynamic processes. Validate computational models using solvent correction protocols (e.g., COSMO-RS) and compare with X-ray-derived geometries .

What safety protocols are critical when handling this compound?

Basic Research Question
Use PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Store at -20°C in airtight containers to prevent hydrolysis. Reference OSHA-compliant SDS guidelines for spill management .

How can regioselectivity challenges during functionalization of the indole core be mitigated?

Advanced Research Question
Electrophilic substitutions (e.g., halogenation) are influenced by the electron-donating methoxy group at position 5. Use directing groups (e.g., Boc-protected amines) or Lewis acids (e.g., ZnCl2_2) to enhance selectivity. Monitor reaction progress via LC-MS to identify byproducts .

What experimental parameters influence the stability of this compound under varying pH and temperature conditions?

Advanced Research Question
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound is prone to ester hydrolysis in alkaline conditions (pH >8). Buffered solutions (pH 4–6) at 4°C maximize stability. FTIR can detect carboxylate formation from degradation .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Basic Research Question
Validate HPLC-UV methods per ICH Q2(R1):

  • Linearity : R2>0.995R^2 > 0.995 over 50–150% of target concentration.
  • Accuracy : Spike recovery (98–102%) in simulated matrices (e.g., plasma).
  • Precision : ≤2% RSD for intraday/interday replicates .

What role does polymorphism play in the bioavailability and crystallization behavior of this compound?

Advanced Research Question
Screen polymorphs via solvent-drop grinding or high-throughput crystallization. Use DSC and PXRD to identify forms. The hydrochloride salt’s hygroscopicity may favor a monohydrate polymorph, impacting solubility. SHELXL’s ADDSYM can detect missed symmetry in crystal packing .

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